molecular formula C9H10BrN B1386029 4-bromo-2,3-dihydro-1H-inden-1-amine CAS No. 903557-28-8

4-bromo-2,3-dihydro-1H-inden-1-amine

Cat. No.: B1386029
CAS No.: 903557-28-8
M. Wt: 212.09 g/mol
InChI Key: MVGZSXVETDUUMZ-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1251922-71-0) is a valuable chemical intermediate in organic synthesis, particularly in the construction of complex molecules with potential biological or pharmacological significance . Its unique indane structure with a bromo substituent and an amine functional group makes it a versatile precursor for the preparation of heterocyclic compounds, which are essential scaffolds in drug discovery and development . Researchers utilize this compound as a key building block for the synthesis of pharmaceutical intermediates, ligands, and functional materials . In pharmaceutical research, it may serve as a starting point for the design of potential drug candidates targeting diverse therapeutic areas, including central nervous system disorders, oncology, or inflammation . The incorporation of the this compound moiety into molecular frameworks can significantly influence the bioactivity and medicinal properties of the resulting compounds, contributing to the exploration of new treatments . Furthermore, in both academic and industrial settings, this compound can be employed to construct diverse molecular libraries for high-throughput screening, facilitating the identification of novel lead compounds with desired biological effects . The compound has a molecular formula of C9H11BrClN and is typically supplied as a solid . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGZSXVETDUUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655705
Record name 4-Bromo-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903557-28-8
Record name 4-Bromo-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 2,3-dihydro-1H-inden-1-amine. One common method is the radical bromination of 2,3-dihydro-1H-inden-1-amine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds with high regioselectivity, yielding the desired 4-bromo derivative.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction parameters and product quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 2,3-dihydro-1H-inden-1-amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of 2,3-dihydro-1H-inden-1-amine.

    Oxidation: Products include imines or nitriles.

    Reduction: The major product is 2,3-dihydro-1H-inden-1-amine.

Scientific Research Applications

4-bromo-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2,3-dihydro-1H-inden-1-amine depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to these targets through halogen bonding or hydrophobic interactions. The amine group can participate in hydrogen bonding or act as a nucleophile in biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-bromo-2,3-dihydro-1H-inden-1-amine are best contextualized against its analogs, which vary in substituent position, stereochemistry, and halogenation. Below is a detailed analysis:

Structural Analogs: Brominated Dihydroindenamines

Compound Name CAS Number Substituent Position Stereochemistry Purity Key Differences vs. Target Compound Reference
This compound 903557-28-8 4-Bromo Racemic 97% Reference compound
(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine 1228556-71-5 4-Bromo R-configuration 95% Enhanced stereoselectivity in catalysis
5-Bromo-2,3-dihydro-1H-inden-1-amine 185122-74-1 5-Bromo Racemic 98% Altered electronic effects
6-Bromo-2,3-dihydro-1H-inden-1-amine 907973-36-8 6-Bromo Racemic 98% Steric hindrance at 6-position
This compound hydrochloride 1251922-71-0 4-Bromo Racemic 97% Improved solubility and stability
  • Positional Isomerism: Bromine at the 4-position (target compound) confers distinct electronic and steric properties compared to 5- or 6-bromo analogs.
  • Stereochemistry : Enantiopure (R)- or (S)-forms (e.g., CAS 1307873-37-5) are critical for asymmetric synthesis but are costlier to produce than racemic mixtures .

Functional Analogs: Halogenated and Substituted Indenamines

Compound Name CAS Number Key Modifications Biological Activity Reference
(S)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine 1272752-64-3 Dual halogenation (Br + Cl) Undisclosed (research use only)
2,3-Dihydro-1H-inden-1-amine 10305-73-4 No bromine; parent structure Precursor for opioid agonists
1-(4-Bromo-1-tosyl-1H-indol-3-yl)but-3-en-2-amine N/A Indole-fused analog Intermediate in heterocyclic synthesis
  • Dual Halogenation : Compounds like 4-bromo-5-chloro derivatives (CAS 1272752-64-3) may exhibit enhanced lipophilicity and binding affinity but lack published bioactivity data .
  • Non-Halogenated Analogs: The parent amine (2,3-dihydro-1H-inden-1-amine) is a key intermediate in opioid drug discovery but lacks the bromine-induced electronic effects seen in the target compound .

Pharmacological and Physicochemical Comparisons

  • Antioxidant Activity: Urea derivatives of this compound (e.g., compound 4b in ) showed IC₅₀ values of 12.3 µM (DPPH assay) and 14.7 µM (NO scavenging), outperforming non-brominated analogs. This suggests bromine enhances radical scavenging via electron-withdrawing effects .
  • Receptor Binding : In contrast, 2,3-dihydro-1H-inden-1-amine derivatives without bromine (e.g., SHR9352) demonstrated potent µ-opioid receptor agonism (EC₅₀ = 1.2 nM), indicating bromine may reduce receptor affinity in certain contexts .
  • Solubility : The hydrochloride salt (CAS 1251922-71-0) has aqueous solubility >50 mg/mL, whereas the free base is sparingly soluble (<1 mg/mL) .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Weight LogP (Predicted) Water Solubility (mg/mL)
This compound 226.09 2.5 <1
This compound hydrochloride 262.55 1.8 >50
5-Bromo-2,3-dihydro-1H-inden-1-amine 226.09 2.6 <1

Table 2: Bioactivity Comparison

Compound Name Assay Type IC₅₀/EC₅₀ Reference
4-Bromo-urea derivative (4b) DPPH radical scavenging 12.3 µM
SHR9352 (non-brominated analog) µ-opioid receptor agonism 1.2 nM

Biological Activity

4-Bromo-2,3-dihydro-1H-inden-1-amine is an organic compound classified as an indamine, notable for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9_9H10_{10}BrN
  • Molecular Weight : 212.09 g/mol
  • CAS Number : 903557-28-8
  • Purity : Typically >97% in commercial preparations

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The bromine atom and the amine group are crucial for binding to various receptors and enzymes, influencing several biochemical pathways. Current research suggests that the compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, although the exact mechanisms remain under investigation.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

2. Neuropharmacological Effects

Preliminary studies indicate that this compound may influence mood and behavior through its interactions with serotonin and dopamine receptors. This positions it as a candidate for further exploration in neuropharmacology.

3. Potential Therapeutic Applications

The compound is being studied for its potential role in treating conditions associated with S1P (sphingosine-1-phosphate) receptor modulation, which is implicated in immune cell migration and cardiovascular health. Its structural characteristics suggest it could serve as a precursor for developing new therapeutic agents targeting these pathways.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of related compounds and their derivatives:

  • VHL Inhibitors : Research into VHL (von Hippel-Lindau) inhibitors has highlighted the importance of structural modifications on indole derivatives, suggesting that similar modifications on indamines like 4-bromo-2,3-dihydro-1H-inden-1-amines could yield potent inhibitors for therapeutic applications in cancer treatment .
  • Antifungal Activity : In addition to antibacterial properties, certain derivatives have shown antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate effectiveness .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 4-bromo-2,3-dihydro-1H-inden-1-amine, and how can reaction efficiency be improved?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions. For example, similar inden-1-amine derivatives were prepared through reductive amination or nucleophilic substitution, followed by bromination (e.g., 5 steps with 14–23% yields in a study on US28 receptor ligands) . Low yields may arise from steric hindrance or intermediate instability. Optimization strategies include:

  • Using protecting groups for sensitive intermediates.
  • Screening catalysts (e.g., Pd for bromination) to enhance selectivity.
  • Employing HPLC or flash chromatography for purification .
    • Data Table :
StepReaction TypeKey ReagentsYield (%)Reference
1Reductive aminationNaBH₃CN, MeOH19–23
2BrominationBr₂, Fe catalyst14–20

Q. How are enantiomers of this compound resolved and characterized?

  • Methodological Answer : Chiral resolution can be achieved via:

  • Diastereomeric salt formation : Use chiral acids (e.g., tartaric acid) to separate (R)- and (S)-enantiomers .
  • Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak® IC) for analytical or preparative separation .
  • Circular Dichroism (CD) : Confirm absolute configuration post-resolution .
    • Key Data :
  • (S)-enantiomer hydrochloride CAS: 1307873-37-5; (R)-enantiomer CAS: 1307231-02-2 .

Q. What analytical techniques validate the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of bromination and amine proton environments (e.g., δ 4.2 ppm for NH₂ in DMSO-d₆) .
  • HPLC-MS : RP-HPLC (C18 column, acetonitrile/water gradient) with >98% purity thresholds .
  • Elemental Analysis : Matches theoretical C, H, N, Br percentages (e.g., C₉H₁₀BrN; MW: 212.09 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to assess binding affinity to targets (e.g., aromatase in anticancer studies). Derivatives with urea/thiourea groups showed higher docking scores than Imatinib in silico .
  • QSAR Models : Correlate substituent electronegativity (e.g., Br, F) with antioxidant IC₅₀ values (e.g., 4-bromo-phenyl derivatives: IC₅₀ = 12 µM in DPPH assays) .

Q. What strategies enhance the pharmacological profile of this compound derivatives?

  • Methodological Answer :

  • Derivatization : Introduce urea/thiourea moieties at the amine group to improve solubility and target engagement. For example, 4-bromo-phenylthiourea derivatives exhibited 85% NO radical scavenging at 50 µM .
  • Prodrug Design : Modify the bromine position with hydrolyzable groups (e.g., esters) to enhance bioavailability .

Q. How do structural modifications impact the physicochemical properties of this compound?

  • Methodological Answer :

  • LogP Analysis : Bromine increases hydrophobicity (LogP = 2.1), while hydroxylation at C2 reduces it (LogP = 1.4) .
  • Solubility Screening : Use shake-flask assays in PBS (pH 7.4) or DMSO. Bromine substitution reduces aqueous solubility (0.5 mg/mL vs. 2.1 mg/mL for non-brominated analogs) .

Contradiction Analysis

  • Synthetic Yields : reports low yields (14–23%), while suggests improved efficiency via optimized bromination. Researchers should compare catalyst systems (e.g., Fe vs. Pd) and reaction temperatures .
  • Bioactivity Variability : Derivatives in show IC₅₀ variability (12–50 µM), possibly due to assay conditions (e.g., DPPH vs. NO radical protocols). Standardize protocols and use positive controls (e.g., ascorbic acid) for cross-study comparisons .

Safety and Handling

  • GHS Compliance : Use PPE (gloves, goggles) due to skin/eye irritation risks. Store at 2–8°C under inert gas (Ar/N₂) to prevent amine oxidation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-2,3-dihydro-1H-inden-1-amine
Reactant of Route 2
4-bromo-2,3-dihydro-1H-inden-1-amine

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